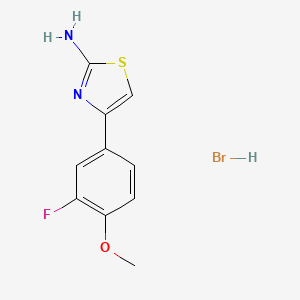
4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide is an organic compound that features a thiazole ring substituted with a 3-fluoro-4-methoxyphenyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. For instance, 2-bromoacetophenone can react with thiourea under basic conditions to form the thiazole ring.
-
Introduction of the Fluoro and Methoxy Groups: : The 3-fluoro-4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated aromatic compound with a methoxy group precursor under suitable conditions.
-
Amination: : The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with an amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro position, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Products include 4-(3-fluoro-4-methoxy-phenyl)-thiazol-2-ylcarboxylic acid.
Reduction: Products include 4-(3-hydroxy-4-methoxy-phenyl)-thiazol-2-ylamine.
Substitution: Products include 4-(3-methoxy-4-methoxy-phenyl)-thiazol-2-ylamine.
科学研究应用
Chemistry
In chemistry, 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide involves its interaction with specific molecular targets. The fluoro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the thiazole ring can engage in π-π stacking interactions.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptors: It can act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine
- 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylmethanol
- 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylcarboxylic acid
Uniqueness
4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide is unique due to the presence of the hydrobromide salt, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
属性
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS.BrH/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8;/h2-5H,1H3,(H2,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICLAIFEPWGMLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine](/img/structure/B1356498.png)
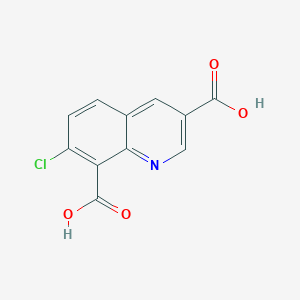
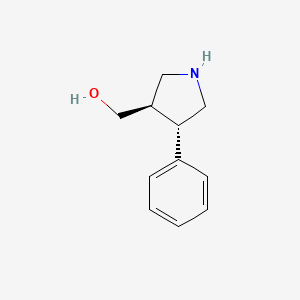
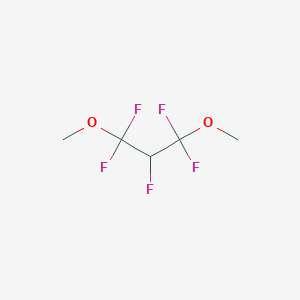
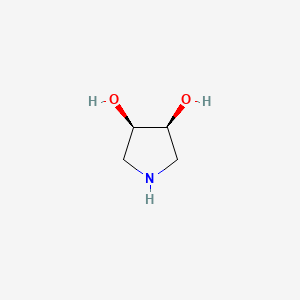

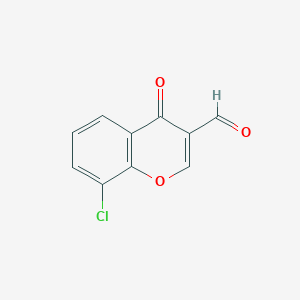
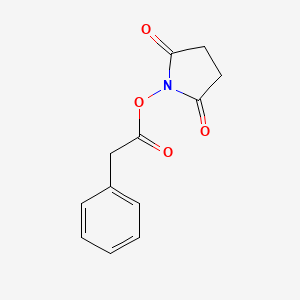

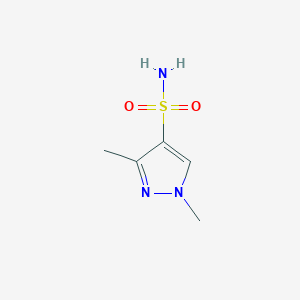
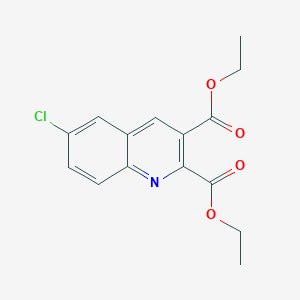
![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)
